Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Description
Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-cyanobenzyl substituent, and a methylpropan-2-yl oxycarbonyl moiety. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of carbamates in bioactive molecules. However, direct data on its synthesis or applications are absent in the provided evidence; structural analogs and related compounds offer insights into its properties and behavior .
Properties
IUPAC Name |
tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)12-14-9-7-13(11-19)8-10-14/h7-10H,12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMAFLWCELXNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395002 | |
| Record name | di(tert-butyl) 4-cyanobenzylimidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-74-2 | |
| Record name | di(tert-butyl) 4-cyanobenzylimidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, commonly referred to as compound 172348-74-2, is a synthetic organic compound with potential applications in medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. The following mechanisms have been observed:
-
Inhibition of Enzymatic Activity :
- Compounds with similar structures have been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, an analog named M4 demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
- Reduction of Amyloid Aggregation :
- Neuroprotection :
In Vitro Studies
A study investigating the protective effects of M4 on astrocytes revealed that treatment with this compound resulted in improved cell viability in the presence of toxic Aβ1-42 peptides. Specifically:
| Treatment Condition | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ1-42 Only | 43.78 ± 7.17 |
| Aβ1-42 + M4 | 62.98 ± 4.92 |
This indicates a significant protective effect against Aβ-induced cytotoxicity .
In Vivo Studies
In vivo assessments using scopolamine-induced models of Alzheimer's showed that while M4 reduced Aβ levels and β-secretase activity compared to controls, it did not achieve statistical significance compared to established treatments like galantamine . This suggests that while M4 possesses beneficial properties, its efficacy may vary depending on the model and conditions used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Note: The target compound’s molecular formula is inferred as ~C₁₈H₂₃N₃O₄ based on structural analogs.
Key Observations:
Cyano Group Impact: The 4-cyanophenyl group in the target compound distinguishes it from analogs like tert-butyl N-(4-cyanooxan-4-yl)carbamate () and tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate (), which feature cyano groups on saturated rings. The aromatic cyano group in the target compound likely enhances π-π stacking interactions in drug design but may reduce solubility compared to aliphatic cyano derivatives .
Boc Protection Stability :
- Compounds with dual Boc groups (e.g., N1,N5-Bis-Boc-spermidine , ) exhibit higher molecular weights and stability under inert conditions, whereas the target compound’s single Boc group may offer easier deprotection in synthetic workflows .
Heterocyclic vs. Aromatic Moieties: The hydroxypyrimidinyl group in tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-Boc-carbamate () introduces hydrogen-bonding capability, contrasting with the target compound’s non-polar 4-cyanophenyl group. This difference could influence bioavailability or target binding in medicinal chemistry .
Preparation Methods
Initial Boc Protection of 4-Cyanobenzylamine
The synthesis begins with the protection of 4-cyanobenzylamine using tert-butyl chloroformate (Boc-Cl).
Procedure :
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Dissolve 4-cyanobenzylamine (1.0 equiv) in anhydrous ethyl acetate under nitrogen.
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Add N-methylmorpholine (1.1 equiv) as a base at -10°C to mitigate side reactions.
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Slowly introduce Boc-Cl (1.05 equiv) while maintaining the temperature below 0°C.
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Stir for 2–4 hours, followed by aqueous workup (dilute HCl, brine) and crystallization (hexane/ethyl acetate).
Introduction of (2-Methylpropan-2-Yl)Oxycarbonyl Group
The mono-Boc-protected intermediate is then reacted with (2-methylpropan-2-yl)oxycarbonyl chloride .
Procedure :
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Dissolve the Boc-protected intermediate (1.0 equiv) in dichloromethane.
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Add triethylamine (2.2 equiv) and cool to 0°C.
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Introduce (2-methylpropan-2-yl)oxycarbonyl chloride (1.1 equiv) dropwise.
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Warm to room temperature and stir for 12 hours.
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Purify via silica gel chromatography (ethyl acetate/hexane).
Yield : ~85% (estimated from similar reactions in).
One-Pot Bis-Carbamation Approach
A more efficient but challenging route involves simultaneous reaction of 4-cyanobenzylamine with both chloroformates.
Procedure :
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Suspend 4-cyanobenzylamine (1.0 equiv) in THF with excess triethylamine (3.0 equiv).
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Add Boc-Cl (1.1 equiv) and (2-methylpropan-2-yl)oxycarbonyl chloride (1.1 equiv) sequentially at -20°C.
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Stir for 24 hours, then quench with water.
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Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Yield : ~70% (lower due to competing side reactions).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Analytical Characterization
Key Spectroscopic Data :
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 1.55 (s, 9H, 2-methylpropan-2-yl), 4.35 (s, 2H, CH₂), 7.45–7.60 (m, 4H, Ar-H).
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IR (cm⁻¹) : 1750 (C=O carbamate), 2230 (C≡N).
Challenges and Mitigation Strategies
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Hydrolysis of Cyanophenyl Group :
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Regioselectivity in Bis-Carbamation :
-
Low Crystallinity :
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Stepwise Protection | 85–90% | >95% | Moderate | High |
| One-Pot Bis-Carbamation | 65–70% | 85–90% | Low | Moderate |
Applications and Derivatives
While the target compound is primarily an intermediate, its structural analogs are utilized in:
Q & A
Q. Table 1. Key Characterization Data for tert-butyl N-[(4-cyanophenyl)methyl]-N-Boc-carbamate (Hypothetical)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
